

# Vipsogal: A Comparative Analysis of a Combination Therapy for Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Vipsogal**, a topical combination therapy for psoriasis, against other established topical treatments. Due to the limited availability of specific clinical trial data for **Vipsogal**, this guide will focus on the efficacy of its principal active ingredients, potent corticosteroids, in comparison to other therapeutic alternatives. The information presented is intended to offer a quantitative and objective overview to inform research and development in dermatology.

## **Overview of Vipsogal and its Components**

**Vipsogal** is a topical preparation historically used in the treatment of psoriasis.[1] Its formulation comprises a combination of active ingredients:

- Betamethasone dipropionate and Fluocinonide: These are potent topical corticosteroids that form the primary anti-inflammatory and immunosuppressive components of the therapy.[1] Topical corticosteroids are a mainstay in the treatment of mild to moderate psoriasis.[2][3]
- Gentamicin: An aminoglycoside antibiotic, included to address or prevent secondary bacterial infections that can occur in psoriatic lesions.[1]
- Panthenol: A precursor to pantothenic acid (vitamin B5), which is included for its moisturizing and skin-soothing properties.[1]



The therapeutic rationale behind **Vipsogal** is to provide a multi-pronged approach to managing psoriasis plaques by reducing inflammation, preventing infection, and supporting skin barrier function.

## Comparative Efficacy of Topical Psoriasis Treatments

The following table summarizes the efficacy of **Vipsogal**'s core components (potent corticosteroids) and leading alternative topical treatments for plaque psoriasis. Efficacy is primarily measured by the Psoriasis Area and Severity Index (PASI) and the Investigator's Global Assessment (IGA).

- PASI (Psoriasis Area and Severity Index): A widely used tool to measure the severity of psoriasis, with scores ranging from 0 (no disease) to 72 (most severe disease).[4][5][6][7]
   PASI 75, for instance, indicates a 75% or greater improvement in the PASI score from baseline.[4][5]
- IGA (Investigator's Global Assessment): A 5- or 6-point scale used by clinicians to assess the overall severity of a patient's psoriasis.[8][9][10] A typical successful outcome is achieving a score of 0 (clear) or 1 (almost clear).[8][9][10]

Table 1: Comparative Efficacy of Topical Psoriasis Therapies



| Treatment Class                                | Active Ingredient(s)                           | Key Efficacy<br>Outcomes                                                                                                                                                                                                                                        | Notable Adverse<br>Events                                                    |
|------------------------------------------------|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Potent Corticosteroids<br>(Proxy for Vipsogal) | Betamethasone<br>dipropionate,<br>Fluocinonide | - PASI 75 achievement rates vary widely, from 7% to 85% across studies.[11][12]- PASI 90 achievement rates range from 5% to 85%.[11][12]- Remission or significant improvement reported in 46-56% of patients with twice-daily application of betamethasone.[3] | Skin atrophy, striae, folliculitis (with long-term use).[13]                 |
| Vitamin D Analogs                              | Calcipotriol                                   | - More effective than placebo.[14]- As effective as potent topical corticosteroids in some studies.[14]- Combination with betamethasone is more effective than monotherapy.[13][14]                                                                             | Skin irritation, pruritus. [13][14]                                          |
| Topical Retinoids                              | Tazarotene (0.05% or<br>0.1% gel)              | - Noticeable improvement in 8-12 weeks.[15]- Often used in combination with corticosteroids to enhance efficacy and reduce irritation.[15]                                                                                                                      | Skin irritation, photosensitivity. Not recommended during pregnancy.[15][16] |
| Combination Therapy                            | Calcipotriol/Betameth asone dipropionate       | - PASI 75 reduction reported in 47%-50%                                                                                                                                                                                                                         | Pruritus, less frequent local cutaneous                                      |







of patients with oncedaily application.[17]-Significantly more effective than individual events compared to calcipotriol alone.[13]

components.[13][18]-Mean PASI score reduction of 71-74% after 4 weeks.[17]

## **Experimental Protocols**

Standard clinical trials for topical psoriasis treatments generally adhere to the following protocol:

Objective: To evaluate the efficacy and safety of a topical agent in the treatment of mild to moderate plaque psoriasis.

Study Design: Randomized, double-blind, vehicle-controlled, parallel-group multicenter study.

Participant Population: Adult patients with a diagnosis of stable plaque psoriasis affecting a certain percentage of their body surface area (e.g., 2-30%) and a baseline PASI score indicative of mild to moderate disease.

### Treatment Regimen:

- Randomization: Participants are randomly assigned to receive the active treatment or a vehicle (placebo) cream/ointment.
- Application: Participants are instructed to apply the assigned treatment to all psoriatic lesions at a specified frequency (e.g., once or twice daily) for a defined period (e.g., 8-12 weeks).
- Follow-up: Post-treatment follow-up visits may be included to assess the durability of the response.

#### Efficacy Assessments:



- Primary Endpoint: The proportion of participants achieving treatment success at the end of the treatment period, defined as an IGA score of 'clear' (0) or 'almost clear' (1) with at least a 2-point improvement from baseline.
- Secondary Endpoints:
  - Percentage of participants achieving PASI 50, PASI 75, and PASI 90.
  - Mean change in PASI score from baseline.
  - Assessment of pruritus (itching) using a visual analog scale (VAS).

### Safety Assessments:

- Monitoring and recording of all adverse events, with a particular focus on local skin reactions at the application site.
- Laboratory tests may be conducted to monitor for systemic effects of the drug.

## Visualizing Psoriasis Treatment and Clinical Trial Workflow

The following diagrams illustrate the general signaling pathway targeted by psoriasis treatments and a typical workflow for a clinical trial evaluating a new topical therapy.



Click to download full resolution via product page

Caption: Simplified signaling pathway in psoriasis and the inhibitory action of topical corticosteroids.





Click to download full resolution via product page

Caption: Generalized workflow of a randomized controlled trial for a topical psoriasis treatment.



### Conclusion

While specific, quantitative clinical data for **Vipsogal** is scarce in publicly available literature, an analysis of its primary components—potent topical corticosteroids—positions it within a well-established class of psoriasis treatments. The efficacy of these agents is significant, though variable, and they serve as a benchmark against which newer topical therapies are often compared. Combination therapies, such as calcipotriol and betamethasone dipropionate, have demonstrated superior efficacy to monotherapy in many instances. For drug development professionals, the future of topical psoriasis treatment likely lies in optimizing the balance between efficacy and safety, improving patient adherence through more convenient formulations, and developing novel, non-steroidal targeted therapies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [Vipsogal in the therapy of psoriasis] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Canadian Psoriasis CAPP PASI Score [canadianpsoriasis.ca]
- 5. Psoriasis Area and Severity Index Wikipedia [en.wikipedia.org]
- 6. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 7. Validity of Outcome Measures Clinical Review Report: Guselkumab (Tremfya) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The 5-point Investigator's Global Assessment (IGA) Scale: A modified tool for evaluating plaque psoriasis severity in clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The 5-point Investigator's Global Assessment (IGA) Scale: A modified tool for evaluating plaque psoriasis severity in clinical trials | Semantic Scholar [semanticscholar.org]







- 11. Topical corticosteroids in plaque psoriasis: a systematic review of efficacy and treatment modalities PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Calcipotriol/betamethasone for the treatment of psoriasis: efficacy, safety, and patient acceptability PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic review of comparative efficacy and tolerability of calcipotriol in treating chronic plaque psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 15. swastibotanicals.com [swastibotanicals.com]
- 16. Psoriasis Diagnosis and treatment Mayo Clinic [mayoclinic.org]
- 17. dovepress.com [dovepress.com]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Vipsogal: A Comparative Analysis of a Combination Therapy for Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156440#validating-the-therapeutic-effects-of-vipsogal]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com